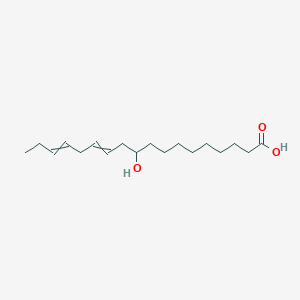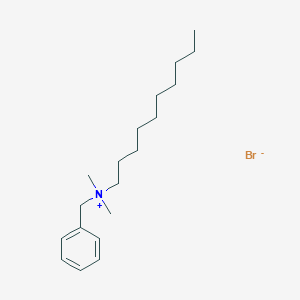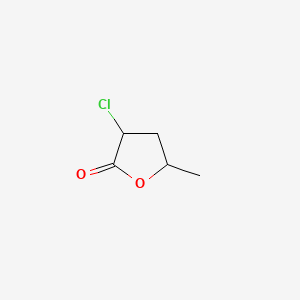![molecular formula C5H5N7 B14681331 Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine CAS No. 31736-49-9](/img/structure/B14681331.png)
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine is a heterocyclic compound that belongs to the class of pyrimidotriazines This compound is known for its unique structure, which consists of a fused pyrimidine and triazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-e][1,2,4]triazine-5,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and subsequent intramolecular cyclization . Another approach includes the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: The compound can be used as a building block for the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of pyrimido[5,4-e][1,2,4]triazine-5,7-diamine involves its interaction with molecular targets such as β-catenin. The compound inhibits β-catenin transcriptional activity by degrading β-catenin via a proteasome-dependent pathway, independent of GSK3β, APC, AXIN2, and βTrCP . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fervenulin: A naturally occurring pyrimidotriazine with similar biological activities.
Xanthothricin: Another β-catenin/TCF antagonist with a similar core structure.
Reumycin: An antibiotic with a pyrimidotriazine core, used for treating brain tumors.
Uniqueness
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine stands out due to its specific substitution pattern and its potent activity against β-catenin/TCF transcriptional activity. Its unique mechanism of action and broad range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
31736-49-9 |
|---|---|
Molekularformel |
C5H5N7 |
Molekulargewicht |
163.14 g/mol |
IUPAC-Name |
pyrimido[5,4-e][1,2,4]triazine-5,7-diamine |
InChI |
InChI=1S/C5H5N7/c6-3-2-4(11-5(7)10-3)12-9-1-8-2/h1H,(H4,6,7,10,11,12) |
InChI-Schlüssel |
ACMYQAYEINJXQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
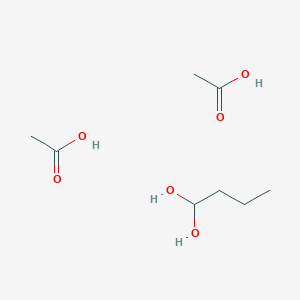
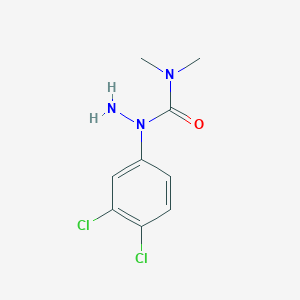
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
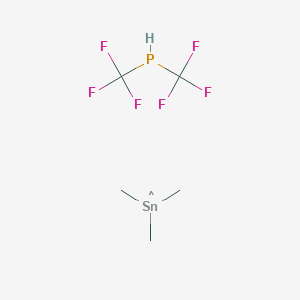
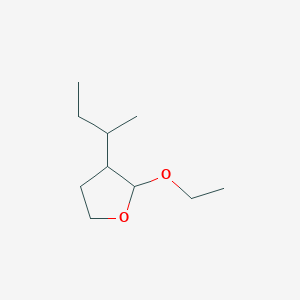

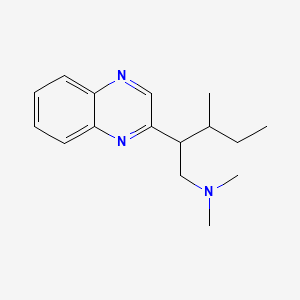
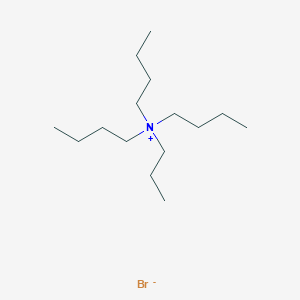
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
